Ttc-352

Description

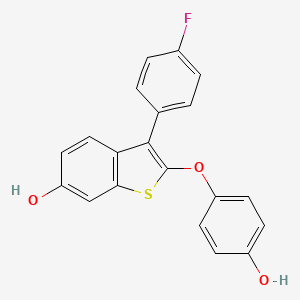

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBMVVLTKJMPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607819-68-0 | |

| Record name | TTC-352 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607819680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TTC-352 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ILH3Y0MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TTC-352: A Selective Human Estrogen Receptor Partial Agonist for Endocrine-Resistant Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TTC-352 is an orally bioavailable, selective human estrogen receptor partial agonist (ShERPA) that has shown significant promise in the treatment of metastatic estrogen receptor-positive (ER+) breast cancers, particularly those that have developed resistance to standard endocrine therapies.[1][2] This technical guide provides a comprehensive overview of TTC-352, including its mechanism of action, preclinical efficacy, and clinical trial data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this novel therapeutic agent.

Introduction

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 80% of all breast cancer cases.[3] While endocrine therapies such as tamoxifen and aromatase inhibitors are initially effective, a significant number of patients develop resistance, leading to disease progression.[4] TTC-352 emerges as a novel therapeutic strategy for these patients.[2] It acts as a selective human estrogen receptor partial agonist (ShERPA), mimicking some of the effects of estradiol to induce tumor regression in endocrine-resistant breast cancer models. Unlike estradiol, TTC-352 has demonstrated a favorable safety profile, notably lacking the uterotrophic effects associated with estrogenic therapies.

Mechanism of Action

TTC-352 exerts its anti-tumor effects through a multi-faceted mechanism centered on its interaction with the estrogen receptor alpha (ERα).

2.1. ERα Binding and Conformational Change:

TTC-352 binds to the ligand-binding domain of ERα. Its benzothiophene scaffold forms a crucial hydrogen bond with glutamate 353 (Glu353), which facilitates an interaction between aspartate 351 (Asp351) and helix 12 of the receptor. This stabilizes the receptor in a conformation that recruits coactivators typically associated with estradiol (E2), leading to downstream signaling events that paradoxically result in an anti-tumor response in the context of endocrine resistance.

2.2. Extranuclear Translocation of ERα:

Upon binding TTC-352, ERα is translocated from the nucleus to extranuclear sites. This prevents the receptor from carrying out its traditional genomic functions in the nucleus, thereby inhibiting the proliferation of ER+ tumor cells.

2.3. Induction of the Unfolded Protein Response (UPR) and Apoptosis:

A key anti-cancer mechanism of TTC-352 is the rapid induction of the unfolded protein response (UPR). This cellular stress response is triggered by the accumulation of misfolded proteins and ultimately leads to apoptosis (programmed cell death) in cancer cells. Studies have also shown that TTC-352 induces ER-dependent DNA damage, further contributing to its apoptotic effects.

2.4. Inhibition of Epithelial-Mesenchymal Transition (EMT):

Recent findings suggest that TTC-352 can inhibit a novel epithelial-mesenchymal transition (EMT) pathway. EMT is a process by which cancer cells gain migratory and invasive properties. By inhibiting this pathway, TTC-352 may reduce the metastatic potential of breast cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for TTC-352 from preclinical and clinical studies.

Table 1: Preclinical Efficacy of TTC-352

| Assay | Cell Line/Model | Result | Reference |

| 3D Spheroid Cell Culture | Tamoxifen-Resistant ER+ Breast Cancer Cells | Inhibition of growth, mimicking E2 and equivalent to GDC0810 | |

| In Vivo Xenograft | Endocrine-Resistant Breast Cancer | Tumor Regression |

Table 2: Clinical Pharmacokinetics and Safety of TTC-352 (Phase 1 Study)

| Parameter | Value | Reference |

| Patients Enrolled | 15 | |

| Dose Levels Evaluated | 5 | |

| Recommended Phase 2 Dose | 180 mg twice a day | |

| Pharmacokinetic Half-life | 7.6 - 14.3 hours | |

| Median Progression-Free Survival (PFS) | 58 days (95% CI = 28, 112) | |

| Dose-Limiting Toxicity | None observed | |

| Grade 3/4 Toxicities | Asymptomatic pulmonary embolism, diarrhea, elevated AST/GGT, myalgia |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Cell Viability Assays:

-

Objective: To assess the effect of TTC-352 on the proliferation of breast cancer cells.

-

Methodology:

-

Breast cancer cells (e.g., MCF-7, T47D, and their tamoxifen-resistant derivatives) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of TTC-352, 17β-estradiol (E2), or vehicle control.

-

After a specified incubation period (e.g., 5-7 days), cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Luminescence is measured using a plate reader, and data are normalized to vehicle-treated controls.

-

IC50 values are calculated using non-linear regression analysis.

-

4.2. Real-Time PCR:

-

Objective: To quantify the expression of ERα target genes and UPR-related genes following TTC-352 treatment.

-

Methodology:

-

Cells are treated with TTC-352 or control for a specified time.

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

Quantitative PCR is performed using a real-time PCR system with specific primers for target genes (e.g., TFF1/pS2, GREB1, ATF4, CHOP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

4.3. Immunoblotting:

-

Objective: To detect the levels and post-translational modifications of proteins involved in ERα signaling and the UPR.

-

Methodology:

-

Cells are treated with TTC-352 or control and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated with primary antibodies against target proteins (e.g., ERα, p-ERα, BiP, IRE1α, β-actin).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4.4. In Vivo Tumor Xenograft Studies:

-

Objective: To evaluate the anti-tumor efficacy of TTC-352 in an animal model of endocrine-resistant breast cancer.

-

Methodology:

-

Female ovariectomized athymic nude mice are inoculated with tamoxifen-resistant breast cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

TTC-352 is administered orally at various doses. Control groups may receive vehicle or a comparator drug.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

-

Uterine weight is measured to assess for uterotrophic effects.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by TTC-352 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of TTC-352 in endocrine-resistant breast cancer cells.

Caption: A typical experimental workflow for the preclinical and clinical evaluation of TTC-352.

Conclusion

TTC-352 represents a promising new therapeutic agent for patients with endocrine-resistant ER+ breast cancer. Its unique mechanism of action, involving ERα translocation, UPR induction, and inhibition of EMT, sets it apart from existing endocrine therapies. The favorable safety profile observed in early clinical trials further supports its continued development. This technical guide provides a foundational resource for researchers and clinicians interested in advancing the understanding and application of TTC-352 in the treatment of breast cancer. Further investigation into predictive biomarkers, such as Protein Kinase C alpha (PKCα) expression, may help to identify patient populations most likely to benefit from this novel therapy.

References

TTC-352: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Structure, Chemical Properties, and Biological Activity of a Novel Selective Human Estrogen Receptor Partial Agonist

Introduction

TTC-352 is an orally bioavailable small molecule that acts as a selective human estrogen receptor alpha (ERα) partial agonist (ShERPA).[1][2] It represents a promising therapeutic agent for the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer.[3][4] Developed to mimic the tumor-regressing effects of 17β-estradiol (E2) in tamoxifen-resistant breast cancers, TTC-352 is designed to have a more favorable side-effect profile, notably a reduced risk of uterine cancer development compared to tamoxifen.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data of TTC-352, along with detailed experimental protocols relevant to its study.

Chemical and Physical Properties

TTC-352 is a benzothiophene derivative with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | 3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)benzo[b]thiophen-6-ol | |

| Molecular Formula | C20H13FO3S | |

| Molecular Weight | 352.4 g/mol | |

| CAS Number | 1607819-68-0 | |

| Appearance | Not specified | |

| Solubility | Not specified | |

| InChI Key | UDBMVVLTKJMPCJ-UHFFFAOYSA-N |

Mechanism of Action and Signaling Pathways

TTC-352 exerts its anticancer effects through a distinct mechanism of action as a selective ERα partial agonist. Upon administration, TTC-352 binds to ERα located in the nucleus of ER+ breast cancer cells. This binding event triggers a conformational change in the receptor, leading to several downstream cellular events that ultimately inhibit tumor growth.

Estrogen Receptor Binding and Conformational Change

X-ray crystallography studies have revealed that TTC-352 binds to the ligand-binding domain (LBD) of ERα, inducing an agonist conformation where helix 12 seals the ligand-binding cavity. The benzothiophene scaffold of TTC-352 forms a crucial hydrogen bond with the amino acid residue Glu353. This interaction stabilizes the active conformation of the receptor, allowing for the recruitment of coactivators that are also recruited by estradiol (E2).

Induction of the Unfolded Protein Response and Apoptosis

A primary mechanism of TTC-352-mediated tumor regression is the rapid induction of the unfolded protein response (UPR) and subsequent apoptosis. By promoting a stable agonist conformation of ERα and recruiting specific coactivators, TTC-352 triggers a cellular stress response that leads to programmed cell death in endocrine-resistant breast cancer cells.

References

Preclinical Research on Ttc-352 and Endocrine Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant portion of patients develop resistance to these therapies, necessitating the development of novel treatment strategies. Ttc-352, a novel selective human estrogen receptor partial agonist (ShERPA), has emerged as a promising therapeutic agent for endocrine-resistant breast cancer. Preclinical studies have demonstrated its ability to induce tumor regression in models of acquired resistance to tamoxifen and aromatase inhibitors. This technical guide provides an in-depth overview of the preclinical research on Ttc-352, focusing on its mechanism of action in overcoming endocrine resistance. It includes a summary of key quantitative data, detailed experimental protocols for cellular and molecular assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Approximately 80% of breast cancers are ER-positive, and their growth is driven by estrogen signaling. Endocrine therapies, such as tamoxifen and aromatase inhibitors, function by either blocking the estrogen receptor or inhibiting estrogen synthesis. While initially effective, acquired resistance is common. Ttc-352 is a first-in-class ShERPA designed to exploit a vulnerability in these resistant tumors. Unlike traditional endocrine therapies, Ttc-352 acts as a partial agonist of the estrogen receptor, leading to a unique downstream signaling cascade that ultimately results in apoptosis and tumor regression in endocrine-resistant settings[1][2]. Preclinical evidence suggests that Ttc-352 is effective in heavily pretreated ER+ breast cancer models and has a favorable safety profile, with a reduced risk of uterine cancer compared to tamoxifen[2].

Mechanism of Action

Ttc-352's unique mechanism of action in endocrine-resistant breast cancer is centered on its interaction with the estrogen receptor alpha (ERα). In resistant cells, which have often been subjected to long-term estrogen deprivation, Ttc-352 binding to ERα induces a conformational change that leads to the translocation of ERα from the nucleus to extranuclear sites. This prevents canonical ER-mediated signaling that promotes cell proliferation.

A key downstream effect of Ttc-352-ERα binding is the rapid induction of the Unfolded Protein Response (UPR) and subsequent apoptosis. This is thought to be a primary driver of its anti-tumor activity. The interaction of Ttc-352 with ERα, specifically a hydrogen bond with Glu353, allows for the recruitment of coactivators typically associated with 17β-estradiol (E2), triggering a signaling cascade that leads to ER stress and apoptosis.

Furthermore, preclinical studies have identified Protein Kinase C alpha (PKCα) as a potential predictive biomarker for response to Ttc-352. Overexpression of PKCα is associated with tamoxifen resistance, and tumors with high PKCα expression appear to be particularly sensitive to Ttc-352-induced regression.

Figure 1: Ttc-352 Mechanism of Action in Endocrine-Resistant Breast Cancer.

Preclinical Data

In Vitro Efficacy

Ttc-352 has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of endocrine-resistant breast cancer cell lines.

Table 1: In Vitro Activity of Ttc-352 in Endocrine-Resistant Breast Cancer Cell Lines

| Cell Line | Model of Resistance | Ttc-352 Effect |

| MCF-7:5C | Long-term estrogen deprivation | Induces apoptosis |

| MCF-7:PF | Palbociclib and Fulvestrant resistant | Inhibits growth |

| MCF-7:RAL | Raloxifene resistant | Inhibits growth |

| T47D:A18/PKCα | Tamoxifen resistant, PKCα overexpressing | Induces apoptosis and growth inhibition |

Note: This table is a summary of findings from published literature. Specific IC50 values may vary between studies.

In Vivo Efficacy

In vivo studies using xenograft models of endocrine-resistant breast cancer have shown that oral administration of Ttc-352 leads to significant tumor regression.

Table 2: In Vivo Activity of Ttc-352 in Endocrine-Resistant Xenograft Models

| Xenograft Model | Treatment | Outcome |

| Tamoxifen-resistant T47D:A18/PKCα | Ttc-352 | Complete tumor regression |

| Tamoxifen-resistant MCF-7 | Ttc-352 | Significant tumor growth inhibition |

Note: This table is a summary of findings from published literature. Specific percentages of tumor growth inhibition may vary based on dosing and duration of treatment.

Experimental Protocols

The following are detailed protocols for key experiments used in the preclinical evaluation of Ttc-352. These protocols are based on standard methodologies and have been adapted from the literature on Ttc-352 research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Ttc-352 (e.g., 0.01 nM to 10 µM) and control compounds for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for ERα and PKCα

This technique is used to detect and quantify the levels of specific proteins.

-

Cell Lysis: Treat cells with Ttc-352 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα (1:1000) and PKCα (1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Treat cells with Ttc-352 for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Unfolded Protein Response (UPR) Assay (Thioflavin T Staining)

Thioflavin T is a fluorescent dye that binds to aggregated proteins, a hallmark of the UPR.

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat with Ttc-352 for a short duration (e.g., 1-6 hours).

-

Staining: Incubate the cells with Thioflavin T solution (e.g., 5 µM) for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with PBS.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter set for Thioflavin T (excitation ~450 nm, emission ~482 nm).

-

Analysis: Quantify the fluorescence intensity as a measure of protein aggregation and UPR induction.

Figure 2: General Experimental Workflow for Preclinical Evaluation of Ttc-352.

Conclusion

The preclinical data for Ttc-352 strongly support its continued development as a novel therapy for endocrine-resistant ER+ breast cancer. Its unique mechanism of action, involving the induction of the UPR and apoptosis through partial ERα agonism, offers a distinct advantage in a patient population with limited treatment options. The identification of PKCα as a potential predictive biomarker could further refine patient selection and improve clinical outcomes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of breast cancer drug development. Further investigation into the detailed molecular pathways and potential combination therapies will be crucial in fully realizing the therapeutic potential of Ttc-352.

References

The Impact of TTC-352 on Estrogen Receptor Alpha Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTC-352 is a novel, orally bioavailable selective human estrogen receptor partial agonist (ShERPA) under investigation for the treatment of hormone-refractory estrogen receptor-positive (ER+) breast cancer.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which TTC-352 modulates estrogen receptor alpha (ERα) signaling, supported by available preclinical data. The document details the effects of TTC-352 on ERα protein dynamics, downstream gene transcription, and the induction of cellular stress and apoptotic pathways. Experimental protocols for key assays and visualizations of the signaling pathways are included to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action

TTC-352 functions as a selective ERα partial agonist, mimicking the action of 17β-estradiol (E2).[2][4] Upon binding to ERα within the nucleus, TTC-352 induces a conformational change in the receptor. This complex is then translocated to extranuclear sites, a process that disrupts normal ER-mediated signaling and ultimately inhibits the proliferation of ER-positive tumor cells. A key aspect of TTC-352's mechanism is its ability to trigger a rapid unfolded protein response (UPR) and subsequent apoptosis in endocrine-resistant breast cancer cells.

The unique benzothiophene scaffold of TTC-352 facilitates a hydrogen bond with glutamate 353 (Glu353) in the ERα ligand-binding domain. This interaction promotes the sealing of the ligand-binding domain by allowing an interaction between aspartate 351 (Asp351) and helix 12 (H12), leading to the recruitment of coactivators typically enriched by E2.

Quantitative Data Summary

Table 1: Effect of TTC-352 on ERα Protein Levels in Breast Cancer Cell Lines

| Cell Line | Treatment | Duration | Effect on ERα Protein Level | Reference |

| MCF-7:WS8 | TTC-352 | 72 hours | Down-regulation, similar to E2 | |

| T47D:A18 | TTC-352 | Not Specified | Maintenance of protein levels, similar to E2 | |

| BT-474 | TTC-352 | Not Specified | Down-regulation, similar to E2 | |

| ZR-75-1 | TTC-352 | Not Specified | Down-regulation, similar to E2 | |

| MCF-7:5C | TTC-352 | 72 hours | Down-regulation, similar to E2 | |

| MCF-7:2A | TTC-352 | 72 hours | Down-regulation, similar to E2 | |

| MCF-7:RAL | TTC-352 | 72 hours | Down-regulation, similar to E2 | |

| LCC1 | TTC-352 | 72 hours | Down-regulation, similar to E2 | |

| LCC2 | TTC-352 | 72 hours | Down-regulation, similar to E2 | |

| LCC9 | TTC-352 | 72 hours | Down-regulation, similar to E2 |

Table 2: Effect of TTC-352 on the mRNA Expression of ERα Target Genes

| Cell Line | Gene | Treatment | Duration | Effect on mRNA Expression | Reference |

| MCF-7:WS8 | TFF1 (pS2) | 1 µM TTC-352 | 24 hours | Significant increase compared to vehicle | |

| MCF-7:WS8 | GREB1 | 1 µM TTC-352 | 24 hours | Significant increase compared to vehicle | |

| MCF-7:5C | TFF1 (pS2) | 1 µM TTC-352 | 24 hours | Significant increase compared to vehicle | |

| MCF-7:5C | GREB1 | 1 µM TTC-352 | 24 hours | Significant increase compared to vehicle |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by TTC-352.

References

An In-depth Technical Guide to the Discovery and Development of Ttc-352

A Novel Selective Human Estrogen Receptor Partial Agonist for Endocrine-Resistant Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ttc-352 is a novel, orally bioavailable selective human estrogen receptor partial agonist (ShERPA) that has shown promise in the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer. Developed by researchers at the University of Illinois Chicago, Ttc-352 was designed to mimic the tumor-regressive effects of estradiol without stimulating uterine proliferation, a significant side effect of estrogen-based therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Ttc-352, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and development workflow.

Introduction

Estrogen receptor-positive (ER+) breast cancer accounts for a significant majority of breast cancer cases. While endocrine therapies such as tamoxifen and aromatase inhibitors are initially effective, a substantial number of patients develop resistance, creating a critical need for novel therapeutic strategies. Ttc-352 emerges as a promising agent in this landscape, acting as a selective human estrogen receptor partial agonist (ShERPA) to induce tumor regression in endocrine-resistant models. Preclinical studies have demonstrated its ability to cause complete tumor regression, and a Phase 1 clinical trial has established its safety and preliminary efficacy in heavily pretreated patients with metastatic ER+ breast cancer.

Discovery and Rationale

Ttc-352 was developed by a team of researchers at the University of Illinois Chicago, including Drs. Debra Tonetti and Greg Thatcher. The rationale behind its development was to create a compound that harnesses the tumor-regressive properties of estrogen in endocrine-resistant breast cancer while avoiding the associated risks, such as uterine cancer.

Mechanism of Action

Ttc-352 is a selective human estrogen receptor (ER) α partial agonist. Its benzothiophene scaffold allows it to bind to the ERα ligand-binding domain. This interaction induces a conformational change in the receptor, leading to the recruitment of coactivators and triggering a rapid unfolded protein response (UPR) and subsequent apoptosis in breast cancer cells.[1] This mechanism is distinct from that of tamoxifen and aromatase inhibitors, making it effective in cancers that have developed resistance to these standard therapies.

A key molecular interaction involves the formation of a hydrogen bond between Ttc-352 and the amino acid Glu353 in the ERα ligand-binding domain. This stabilizes the receptor in a conformation that promotes the interaction between Asp351 and helix 12, effectively sealing the ligand-binding domain and initiating the downstream signaling cascade that leads to apoptosis.[1]

Signaling Pathway of Ttc-352

Caption: Ttc-352 binds to ERα, inducing a conformational change that leads to UPR and apoptosis.

Preclinical Development

In Vitro Studies

The efficacy of Ttc-352 was initially evaluated in various ER+ breast cancer cell lines, including those sensitive and resistant to tamoxifen.

Table 1: Preclinical Efficacy of Ttc-352 in 3D Spheroid Cell Cultures

| Cell Line Type | Comparator | Outcome |

| Tamoxifen-Resistant ER+ | Estradiol (E2) | Ttc-352 mimicked the inhibitory effects of E2. |

| Tamoxifen-Resistant ER+ | GDC0810 (SERD) | Ttc-352 showed equivalent growth inhibition. |

In Vivo Studies

Xenograft models using tamoxifen-resistant breast cancer cell lines were employed to assess the in vivo efficacy and safety of Ttc-352. These studies demonstrated that Ttc-352 causes complete tumor regression without inducing uterine proliferation, a common side effect of estrogenic compounds.

Table 2: Maximum Tolerated Dose (MTD) of Ttc-352 in Animal Models

| Animal Model | Administration Route | MTD |

| Sprague-Dawley Rats (female) | Oral Gavage | 1000 mg/kg[2] |

| Dogs | Oral Capsule | >200 mg/kg (single dose)[2] |

| Rats (7-day repeated dose) | Oral Gavage | Well-tolerated up to 300 mg/kg/day[2] |

| Dogs (7-day repeated dose) | Oral Capsule | Well-tolerated up to 150 mg/kg/day |

Biomarker Identification

Preclinical studies identified protein kinase C alpha (PKCα) as a potential predictive biomarker for response to Ttc-352. Elevated PKCα expression was observed in hormone therapy-resistant breast cancers, and this expression correlated with a positive response to estrogen mimics like Ttc-352.

Clinical Development

Phase 1 Clinical Trial

A Phase 1 clinical trial (NCT03201913) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Ttc-352 in patients with metastatic ER+ breast cancer that had progressed on endocrine therapy, including a CDK4/6 inhibitor.

Table 3: Phase 1 Clinical Trial Details

| Parameter | Details |

| Trial Identifier | NCT03201913 |

| Primary Endpoint | Maximum Tolerated Dose (MTD) |

| Patient Population | Metastatic ER+ breast cancer progressing on at least two lines of endocrine therapy |

| Number of Patients | 15 |

| Dose Levels Evaluated | Five ascending dose levels |

| Recommended Phase 2 Dose | 180 mg twice a day |

Table 4: Pharmacokinetic Parameters of Ttc-352 from Phase 1 Trial

| Parameter | Value |

| Half-life (t½) | 7.6 - 14.3 hours |

| AUC₀-∞ | High intra- and inter-individual variability observed |

Table 5: Efficacy Results from Phase 1 Clinical Trial

| Parameter | Result |

| Median Progression-Free Survival (PFS) | 58 days (95% CI = 28, 112) |

| Best Response | Stable disease observed in a subset of patients |

The trial concluded that Ttc-352 is safe and demonstrates early signs of antitumor activity in a heavily pretreated patient population. No dose-limiting toxicities were observed.

Experimental Workflow for Phase 1 Trial

Caption: Workflow of the Phase 1 clinical trial for Ttc-352.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Ttc-352 or control compounds for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunoblotting

-

Cell Lysis: Lyse Ttc-352-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ERα, p-eIF2α, ATF4, CHOP, cleaved PARP) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Annexin V Staining for Apoptosis

-

Cell Harvesting: Harvest Ttc-352-treated and control cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Conclusion

Ttc-352 represents a significant advancement in the development of therapies for endocrine-resistant ER+ breast cancer. Its unique mechanism of action, favorable safety profile, and preliminary signs of clinical efficacy make it a compelling candidate for further investigation. The identification of PKCα as a potential predictive biomarker may allow for patient stratification and a more targeted therapeutic approach. Future clinical trials will be crucial in fully elucidating the therapeutic potential of Ttc-352 in this challenging patient population.

References

The Role of TTC-352 in Overcoming Tamoxifen Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine therapies, such as tamoxifen, are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, the development of tamoxifen resistance remains a significant clinical challenge. TTC-352, a novel selective human estrogen receptor partial agonist (ShERPA), has emerged as a promising therapeutic agent to overcome this resistance. This technical guide provides an in-depth overview of the mechanism of action of TTC-352, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. TTC-352 demonstrates a unique ability to induce the unfolded protein response (UPR) and inhibit the pro-metastatic epithelial-mesenchymal transition (EMT) pathway in tamoxifen-resistant breast cancer cells, leading to apoptosis and tumor regression. This guide is intended to be a comprehensive resource for researchers and drug development professionals working on novel therapies for endocrine-resistant breast cancer.

Introduction to Tamoxifen Resistance

Tamoxifen, a selective estrogen receptor modulator (SERM), competitively inhibits the binding of estradiol to the estrogen receptor, thereby blocking its proliferative signaling in ER+ breast cancer cells. While highly effective, a significant portion of patients either present with de novo resistance or develop acquired resistance over time[1]. The mechanisms underlying tamoxifen resistance are multifaceted and include alterations in ER signaling, crosstalk with growth factor receptor pathways, and changes in the tumor microenvironment[1]. A key player implicated in tamoxifen resistance is the overexpression of Protein Kinase Cα (PKCα)[2].

TTC-352: A Novel Approach to Overcoming Resistance

TTC-352 is an orally bioavailable small molecule that functions as a selective human estrogen receptor (ER) α partial agonist (ShERPA)[3]. It is specifically designed to be effective in breast cancer patients who have developed resistance to endocrine therapies. Preclinical studies have demonstrated that TTC-352 can induce complete tumor regression in tamoxifen-resistant models. A Phase 1 clinical trial (NCT03201913) has established the safety and tolerability of TTC-352 in patients with metastatic breast cancer that has progressed on endocrine and CDK4/6 inhibitor therapy, with a recommended Phase 2 dose of 180 mg twice daily.

Mechanism of Action of TTC-352 in Tamoxifen-Resistant Breast Cancer

TTC-352's efficacy in overcoming tamoxifen resistance stems from its unique, multi-pronged mechanism of action.

Induction of the Unfolded Protein Response (UPR) and Apoptosis

In long-term estrogen-deprived and tamoxifen-resistant breast cancer cells, TTC-352 acts as a weak full agonist of ERα. This binding triggers a rapid and sustained unfolded protein response (UPR), a cellular stress response that can lead to apoptosis when overwhelmed. The benzothiophene scaffold of TTC-352 is crucial for this activity, as it allows for a specific interaction with the ERα ligand-binding domain, recruiting coactivators that initiate the UPR cascade. This ultimately leads to programmed cell death in the resistant cancer cells.

Inhibition of the PKCα-FOXC2-p120catenin EMT Pathway

A novel signaling pathway contributing to tamoxifen resistance and metastasis involves the overexpression of PKCα, which leads to FOXC2-mediated repression of p120catenin, resulting in the loss of E-cadherin and an invasive phenotype. TTC-352 has been shown to inhibit this epithelial-mesenchymal transition (EMT) pathway. Treatment with TTC-352 lowers the transcript levels of FOXC2 and reduces its binding to the p120catenin promoter. This restores p120catenin expression, leading to the relocalization of E-cadherin to the cell membrane and a reduction in the migratory and invasive potential of tamoxifen-resistant cells.

Quantitative Data on TTC-352's Efficacy

The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of TTC-352 in various breast cancer cell lines, including tamoxifen-resistant models.

Table 1: In Vitro Efficacy of TTC-352 in Breast Cancer Cell Lines

| Cell Line | Phenotype | TTC-352 Effect | EC50/IC50 | Reference |

| MCF-7:WS8 | Estrogen-dependent | Proliferation | EC50: ~10 nM | |

| T47D:A18 | Estrogen-dependent | Proliferation | EC50: ~1 nM | |

| MCF-7:5C | Tamoxifen-resistant | Growth Inhibition | IC50: ~100 nM | |

| T47D:A18/PKCα | Tamoxifen-resistant | Growth Inhibition | Not specified | |

| T47D:A18-TAM1 | Tamoxifen-resistant | Growth Inhibition | Not specified |

Table 2: In Vivo Efficacy of TTC-352 in Tamoxifen-Resistant Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| T47D:A18-TAM1 | TTC-352 (1.5 mg/day, oral) | Significant tumor regression | |

| T47D:A18/PKCα | TTC-352 (oral, dose not specified) | Tumor regression |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of TTC-352.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of TTC-352 on the proliferation and viability of breast cancer cell lines.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, and their tamoxifen-resistant derivatives) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media. Allow cells to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of TTC-352 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 values using appropriate software.

Western Blot Analysis

This protocol is for assessing the protein expression levels of key markers such as ERα, PKCα, and UPR-related proteins.

-

Cell Lysis: Treat cells with TTC-352 as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ERα, PKCα, p-eIF2α, CHOP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tamoxifen-Resistant Xenograft Model

This protocol describes the in vivo evaluation of TTC-352's anti-tumor activity.

-

Cell Implantation: Subcutaneously implant tamoxifen-resistant breast cancer cells (e.g., T47D:A18-TAM1) into the flank of female immunodeficient mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, TTC-352 at a specified dose and schedule). Administer TTC-352 orally.

-

Tumor Measurement: Measure tumor volume with calipers twice a week.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves and compare the tumor volumes and weights between the treatment and control groups.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the role of TTC-352 in overcoming tamoxifen resistance.

Conclusion

TTC-352 represents a significant advancement in the treatment of endocrine-resistant ER+ breast cancer. Its unique mechanism of action, involving the induction of the unfolded protein response and the inhibition of a key EMT pathway, provides a rational basis for its efficacy in overcoming tamoxifen resistance. The preclinical data strongly support its continued clinical development. This technical guide provides a comprehensive resource for the scientific community to further explore the therapeutic potential of TTC-352 and to develop novel strategies to combat endocrine resistance in breast cancer.

References

The Foundational Science of ShERPAs: A Technical Guide to Ttc-352

For Researchers, Scientists, and Drug Development Professionals

Introduction to Selective Human Estrogen Receptor Partial Agonists (ShERPAs)

Selective Human Estrogen Receptor Partial Agonists (ShERPAs) represent a novel therapeutic strategy for endocrine-resistant breast cancer. Unlike traditional endocrine therapies that aim to block the estrogen receptor (ER), ShERPAs like Ttc-352 act as partial agonists at ERα. This unique mechanism of action allows them to mimic the tumor-regressive effects of estrogen in endocrine-resistant settings while potentially avoiding the adverse effects associated with full estrogen agonists.[1] The development of ShERPAs is founded on the paradoxical observation that estrogens can induce apoptosis in breast cancer cells that have developed resistance to long-term estrogen deprivation therapies such as tamoxifen or aromatase inhibitors.[2]

Ttc-352 is a novel, orally bioavailable benzothiophene derivative designed to be a potent ShERPA.[3][4] It has been developed to treat metastatic ER+ breast cancer that has progressed on first-line endocrine therapy and CDK4/6 inhibitors.[5] Preclinical studies and a Phase 1 clinical trial have demonstrated its potential as a safe and effective therapeutic agent.

Mechanism of Action of Ttc-352

Ttc-352's primary mechanism of action involves its interaction with the estrogen receptor alpha (ERα). Upon binding, it induces a conformational change in the receptor, leading to a cascade of downstream events that ultimately result in apoptosis of endocrine-resistant breast cancer cells.

A key molecular interaction is the formation of a hydrogen bond between Ttc-352's benzothiophene scaffold and the Glu353 residue in the ERα ligand-binding domain. This interaction facilitates the Asp351-to-helix 12 (H12) interaction, which "seals" the ligand-binding domain and promotes the recruitment of coactivators typically associated with 17β-estradiol (E2). This coactivator recruitment is crucial for initiating the downstream signaling that leads to cell death.

One of the critical pathways activated by Ttc-352 is the Unfolded Protein Response (UPR). The binding of Ttc-352 to ERα triggers a rapid and robust UPR, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis. This is evidenced by the increased phosphorylation of eIF2α and elevated expression of ATF4 and CHOP, key markers of the UPR pathway. In contrast to its apoptotic effect in resistant cells, Ttc-352 can exhibit a weak full agonist activity in some estrogen-dependent breast cancer cell lines, promoting proliferation.

Furthermore, Ttc-352 has been shown to induce the translocation of ERα from the nucleus to extranuclear sites, which disrupts normal ER-mediated signaling and contributes to the inhibition of tumor cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Ttc-352.

Table 1: In Vitro Efficacy of Ttc-352 in Breast Cancer Cell Lines

| Cell Line | ER Status | Endocrine Sensitivity | Ttc-352 Effect | Potency (EC50/IC50) |

| MCF-7:WS8 | ER+ | Estrogen-dependent | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |

| T47D:A18 | ER+ | Estrogen-dependent | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |

| BT-474 | ER+ | Estrogen-dependent | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |

| ZR-75-1 | ER+ | Estrogen-dependent | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |

| MCF-7:5C | ER+ | Estrogen-independent, Endocrine-resistant | Apoptosis | IC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |

| MCF-7:2A | ER+ | Endocrine-sensitive | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |

| MCF-7:RAL | ER+ | Endocrine-resistant | Apoptosis | IC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |

Note: While a specific IC50/EC50 table for Ttc-352 is not publicly available, the general class of novel benzothiophene ShERPAs, including Ttc-352, demonstrated potency in the range of 0.8-76 nM in inhibiting the growth of tamoxifen-resistant breast cancer cell lines.

Table 2: Pharmacokinetic Properties of Ttc-352 (Phase 1 Clinical Trial)

| Parameter | Value |

| Half-life (t½) | 7.6 - 14.3 hours |

| Recommended Phase 2 Dose | 180 mg twice daily |

Data from a Phase 1 clinical trial in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy.

Key Signaling Pathways and Experimental Workflows

Ttc-352-Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by Ttc-352 in endocrine-resistant breast cancer cells.

Experimental Workflow for Assessing Ttc-352 Efficacy

This diagram outlines a typical experimental workflow to characterize the in vitro effects of Ttc-352.

Detailed Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, MCF-7:5C) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of Ttc-352 concentrations (e.g., 10⁻¹² to 10⁻⁶ M) for the desired duration (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine EC50/IC50 values using appropriate software.

Real-Time PCR for Gene Expression Analysis

-

Cell Treatment and RNA Extraction: Treat cells with Ttc-352 (e.g., 1 µM) for 24 hours. Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for target genes (e.g., TFF1, GREB1) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform qPCR using a standard thermal cycling protocol.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Western Blotting

-

Cell Lysis: Treat cells with Ttc-352 (e.g., 1 µM) for 72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Primary antibodies of interest include:

-

ERα

-

Phospho-eIF2α

-

ATF4

-

CHOP

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Annexin V Apoptosis Assay

-

Cell Treatment: Treat cells with Ttc-352 (e.g., 1 µM) for the desired time period.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) populations.

Thioflavin T (ThT) Staining for Unfolded Protein Response

-

Cell Treatment: Treat cells with Ttc-352 (e.g., 1 µM) for 72 hours.

-

Staining: Add Thioflavin T dye and a nuclear counterstain (e.g., Hoechst 33342) directly to the live cells in culture.

-

Imaging: Visualize the cells using a fluorescence microscope. Increased green fluorescence from ThT indicates the presence of aggregated, misfolded proteins, a hallmark of the UPR.

-

Quantification: Quantify the fluorescence intensity to measure the extent of the UPR.

Conclusion

Ttc-352, a pioneering ShERPA, demonstrates a unique and promising mechanism of action for the treatment of endocrine-resistant breast cancer. By acting as a partial agonist at ERα, it effectively induces the Unfolded Protein Response and apoptosis in cancer cells that have become refractory to standard endocrine therapies. The preclinical and early clinical data for Ttc-352 provide a strong scientific foundation for its continued development as a novel therapeutic option for patients with advanced breast cancer. Further investigation into the nuances of its signaling pathways and the identification of predictive biomarkers will be crucial for optimizing its clinical application.

References

- 1. scibasejournals.org [scibasejournals.org]

- 2. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ttconcology.com [ttconcology.com]

TTC-352: A Paradigm Shift in Estrogen Receptor Modulation with Uterine Sparing Effects Compared to Estradiol

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TTC-352, a novel selective human estrogen receptor partial agonist (ShERPA), presents a promising therapeutic avenue for estrogen receptor-positive (ER+) breast cancers, particularly those resistant to conventional endocrine therapies. A critical differentiator of TTC-352 from estradiol (E2) and other estrogenic compounds is its unique impact on uterine tissue. Preclinical evidence strongly indicates that TTC-352 induces regression of tamoxifen-resistant breast cancer xenografts without the uterotrophic effects typically associated with estradiol, such as increased uterine weight and endometrial proliferation. This uterine-sparing profile suggests a significantly improved safety profile, mitigating the risk of endometrial hyperplasia and cancer. This technical guide provides an in-depth analysis of the comparative effects of TTC-352 and estradiol on uterine tissue, detailing the underlying signaling pathways and the experimental protocols used to ascertain these differences.

Comparative Analysis of Uterine Tissue Effects: TTC-352 vs. Estradiol

The most striking distinction between TTC-352 and estradiol lies in their respective actions on the uterus. While estradiol is a potent stimulator of uterine growth, TTC-352 exhibits a neutral or even antagonistic effect on this tissue. This has been consistently demonstrated in preclinical uterotrophic assays.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies comparing the effects of TTC-352 and estradiol on uterine weight in ovariectomized mice.

| Compound | Dosage | Mean Uterine Weight (mg) ± SEM | Fold Change vs. Vehicle | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle Control | - | 21.4 ± 2.1 | 1.0 | - | Molloy et al., 2014 |

| Estradiol (E2) | 0.1 µ g/day | 85.3 ± 7.5 | ~4.0 | p < 0.001 | Molloy et al., 2014 |

| TTC-352 | 1.5 mg/day | 23.1 ± 3.2 | ~1.1 | Not Significant | Molloy et al., 2014 |

| Tamoxifen | 1.5 mg/day | 45.6 ± 4.3 | ~2.1 | p < 0.01 | Molloy et al., 2014 |

| Raloxifene | 1.5 mg/day | 19.8 ± 2.9 | ~0.9 | Not Significant | Molloy et al., 2014 |

SEM: Standard Error of the Mean

These data clearly illustrate that while estradiol and tamoxifen significantly increase uterine weight, TTC-352, much like the selective estrogen receptor modulator (SERM) raloxifene, has no statistically significant effect on this parameter compared to the vehicle control.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, primarily focusing on the uterotrophic bioassay, a standard method for assessing the estrogenic or anti-estrogenic effects of a compound on the uterus.

Uterotrophic Bioassay in Ovariectomized Mice

This assay is a cornerstone for evaluating the impact of compounds on uterine tissue.

Objective: To determine the estrogenic or anti-estrogenic activity of a test compound by measuring the change in uterine weight in immature or ovariectomized adult female rodents.

Experimental Workflow:

Detailed Methodology:

-

Animals: Adult female mice (e.g., C57BL/6 strain), typically 8-10 weeks old, are used.

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle (e.g., 12h light/12h dark), constant temperature and humidity, and access to a standard phytoestrogen-low diet and water ad libitum.

-

Ovariectomy: Mice undergo bilateral ovariectomy under anesthesia to remove the endogenous source of estrogens. A post-operative recovery period of at least one week is allowed to ensure uterine atrophy.

-

Treatment Groups: Animals are randomly assigned to different treatment groups, including a vehicle control, a positive control (estradiol), and the test compound(s) (TTC-352).

-

Dosing: The compounds are administered daily for a specified period (typically 3 to 7 consecutive days). The route of administration can be oral gavage or subcutaneous injection, depending on the compound's properties and the study's objective.

-

Endpoint Measurement: Approximately 24 hours after the last dose, the animals are euthanized. The uteri are carefully dissected, freed of any adhering fat and connective tissue, and the luminal fluid is expressed. The wet weight of the uterus is then recorded.

-

Statistical Analysis: The mean uterine weights of the different treatment groups are compared using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

Histological Analysis of Uterine Tissue

To further characterize the effects of TTC-352 and estradiol on the uterus, histological analysis can be performed.

Objective: To qualitatively and quantitatively assess changes in uterine morphology, including endometrial thickness, luminal epithelial cell height, and glandular development.

Methodology:

-

Tissue Collection and Fixation: Immediately after weighing, the uterine horns are fixed in a suitable fixative, such as 10% neutral buffered formalin, for at least 24 hours.

-

Tissue Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin wax.

-

Sectioning and Staining: The paraffin-embedded tissues are sectioned at a thickness of 4-5 µm and mounted on glass slides. The sections are then deparaffinized, rehydrated, and stained with hematoxylin and eosin (H&E) for general morphological assessment.

-

Microscopic Examination: The stained sections are examined under a light microscope. Key parameters such as endometrial thickness, luminal epithelial cell height, and the number and size of endometrial glands are evaluated.

-

Immunohistochemistry (Optional): To assess cell proliferation, immunohistochemical staining for markers such as Ki-67 or Proliferating Cell Nuclear Antigen (PCNA) can be performed.

Signaling Pathways: A Tale of Two Mechanisms

The distinct uterine effects of TTC-352 and estradiol can be attributed to their differential engagement of the estrogen receptor α (ERα) and the subsequent downstream signaling cascades.

Estradiol: The Classical Genomic Pathway

Estradiol primarily exerts its uterotrophic effects through the classical genomic signaling pathway.

Methodological & Application

Application Notes and Protocols for TTC-352 In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of TTC-352, a selective human estrogen receptor alpha (ERα) partial agonist (ShERPA), in breast cancer cell culture models. The following protocols and data summaries are intended to facilitate the investigation of TTC-352's mechanism of action and anti-cancer properties.

Introduction

TTC-352 is an orally bioavailable small molecule that acts as a partial agonist for the estrogen receptor alpha.[1][2] It is under investigation for the treatment of endocrine-resistant ER-positive breast cancer.[3][4] Preclinical studies have demonstrated that TTC-352 can induce tumor regression in tamoxifen-resistant breast cancer models.[4] Its mechanism of action involves binding to ERα, leading to the receptor's translocation from the nucleus, induction of the unfolded protein response (UPR), and subsequent apoptosis. Notably, the efficacy of TTC-352 may be associated with the overexpression of protein kinase C alpha (PKCα).

Data Presentation

Table 1: Summary of Reported Effects of TTC-352 on Breast Cancer Cell Lines

| Cell Line | ER Status | Tamoxifen Sensitivity | Reported Effect of TTC-352 (at ~1 µM) | Reference |

| MCF-7 | Positive | Sensitive | Pro-proliferative (agonist activity) | |

| T47D | Positive | Sensitive | Pro-proliferative (agonist activity) | |

| ZR-75-1 | Positive | Sensitive | Pro-proliferative (agonist activity) | |

| BT-474 | Positive | Sensitive | Pro-proliferative (agonist activity) | |

| MCF-7:5C | Positive | Resistant | Induces cell death | |

| MCF-7:2A | Positive | Resistant | Induces cell death | |

| MCF-7:RAL | Positive | Resistant | Induces cell death |

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of TTC-352.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of TTC-352 on the viability and proliferation of breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1, and tamoxifen-resistant derivatives)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

TTC-352 (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of TTC-352 in complete growth medium. Remove the medium from the wells and add 100 µL of the TTC-352 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve TTC-352).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for ERα Downregulation and UPR Induction

This protocol is to assess the effect of TTC-352 on the protein levels of ERα and key markers of the Unfolded Protein Response.

Materials:

-

Breast cancer cells treated with TTC-352

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERα, anti-phospho-PERK, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treating cells with TTC-352 for the desired time (e.g., 72 hours for ERα downregulation), wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is for the detection of apoptosis induced by TTC-352 using flow cytometry.

Materials:

-

Breast cancer cells treated with TTC-352

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with TTC-352 for a specified duration to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

TTC-352 Mechanism of Action

Caption: TTC-352 binds to nuclear ERα, causing its translocation and inducing the UPR, leading to apoptosis.

Experimental Workflow for In Vitro Analysis of TTC-352

References

- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bionews.com [bionews.com]

- 4. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]

Application Notes and Protocols for Western Blot Analysis of ERα Downstream Targets Following Tsc-352 Treatment

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Tsc-352 and its Mechanism of Action

Tsc-352 is a novel, orally bioavailable selective human estrogen receptor partial agonist (ShERPA) with a benzothiophene structure, currently under investigation for the treatment of endocrine-resistant breast cancer.[1][2] Unlike traditional selective estrogen receptor modulators (SERMs), Tsc-352 acts as a weak full agonist on the estrogen receptor alpha (ERα).[3] Its mechanism of action involves binding to nuclear ERα, which then causes the receptor's translocation to extranuclear sites.[1] This prevents normal ER-mediated signaling, ultimately inhibiting the proliferation of ER-positive tumor cells.[1] Notably, Tsc-352 has shown efficacy in tamoxifen-resistant breast cancer models, a significant challenge in endocrine therapy. In some breast cancer cell models, treatment with Tsc-352 has been shown to down-regulate the total protein levels of ERα.

ERα Downstream Signaling and Key Targets for Western Blot Analysis

Upon activation, ERα modulates the transcription of numerous downstream genes that are critical for cell proliferation and survival. This signaling is complex and involves both genomic and non-genomic pathways. Key signaling cascades influenced by ERα include the MAPK/ERK and PI3K/AKT pathways. Western blot analysis is a crucial technique to quantify the protein expression changes in key downstream targets of the ERα pathway following treatment with compounds like Tsc-352. Important targets for such analysis include:

-

Total ERα: To assess the overall impact of Tsc-352 on the expression level of the receptor itself.

-

Phospho-ERα (Ser118): Phosphorylation at Serine 118 is often associated with ligand-independent activation of ERα and can be a marker of receptor activity.

-

Cyclin D1: A key cell cycle regulator protein that promotes the G1/S phase transition. Its expression is often upregulated by estrogen signaling.

-

c-Myc: A proto-oncogene that plays a central role in cell cycle progression, apoptosis, and cellular transformation. It is a well-established downstream target of ERα signaling.

Data Presentation: Quantitative Analysis of ERα Downstream Targets

The following table summarizes representative quantitative data from Western blot analysis, illustrating the expected effects of a selective estrogen receptor modulator on key ERα downstream targets in an ER-positive breast cancer cell line (e.g., MCF-7).

Note: The following data is illustrative and based on typical results observed with selective estrogen receptor modulators. Actual results with Tsc-352 may vary and should be determined experimentally.

| Target Protein | Treatment Group | Fold Change vs. Vehicle Control |

| Total ERα | Tsc-352 (1 µM, 72h) | ↓ ~0.6 |

| pS118-ERα | Tsc-352 (1 µM, 24h) | ↓ ~0.4 |

| Cyclin D1 | Tsc-352 (1 µM, 48h) | ↓ ~0.5 |

| c-Myc | Tsc-352 (1 µM, 48h) | ↓ ~0.3 |

Signaling Pathway and Experimental Workflow

Detailed Experimental Protocol: Western Blotting

This protocol provides a detailed methodology for performing Western blot analysis to assess the protein levels of ERα and its downstream targets in breast cancer cell lines, such as MCF-7, following treatment with Tsc-352.

Cell Culture and Treatment

-

Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Plate cells in 6-well plates at a density that will reach 70-80% confluency at the time of harvest.

-

Treatment:

-

Once cells are attached and growing, replace the medium with fresh medium containing either Tsc-352 at the desired concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO).

-

Incubate for the desired time points (e.g., 24, 48, or 72 hours) to assess different downstream targets.

-

Protein Extraction

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the protein extract.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

SDS-PAGE

-

Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load the samples into the wells of a 4-12% gradient or 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom of the gel.

Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1-2 hours at 4°C for wet transfer).

-

Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Recommended Primary Antibodies and Dilutions:

-

Rabbit anti-ERα (1:1000)

-

Rabbit anti-phospho-ERα (Ser118) (1:1000)

-

Rabbit anti-Cyclin D1 (1:1000)

-

Rabbit anti-c-Myc (1:1000)

-

Mouse anti-β-actin (Loading Control, 1:5000)

-

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody (1:2000 - 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) for each sample.

-

Calculate the fold change in protein expression relative to the vehicle-treated control.